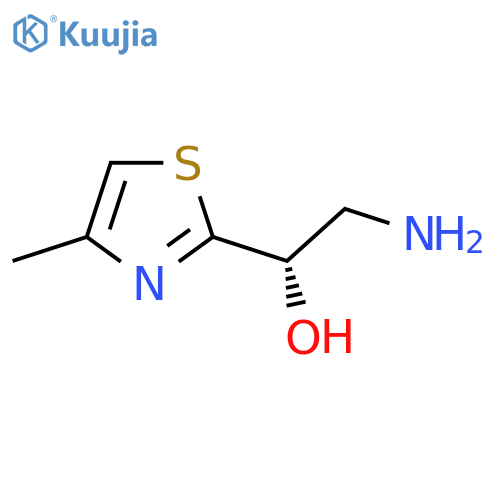

Cas no 1565305-84-1 ((1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol)

(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

- EN300-1147437

- 1565305-84-1

- 2-Thiazolemethanol, α-(aminomethyl)-4-methyl-, (αS)-

-

- インチ: 1S/C6H10N2OS/c1-4-3-10-6(8-4)5(9)2-7/h3,5,9H,2,7H2,1H3/t5-/m0/s1

- InChIKey: FEWMXCQUFLMQBW-YFKPBYRVSA-N

- ほほえんだ: S1C=C(C)N=C1[C@H](CN)O

計算された属性

- せいみつぶんしりょう: 158.05138412g/mol

- どういたいしつりょう: 158.05138412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

- 密度みつど: 1.284±0.06 g/cm3(Predicted)

- ふってん: 311.6±37.0 °C(Predicted)

- 酸性度係数(pKa): 10.68±0.35(Predicted)

(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1147437-10.0g |

(1S)-2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

1565305-84-1 | 10g |

$6205.0 | 2023-05-23 | ||

| Enamine | EN300-1147437-0.25g |

(1S)-2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

1565305-84-1 | 95% | 0.25g |

$1104.0 | 2023-10-25 | |

| Enamine | EN300-1147437-2.5g |

(1S)-2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

1565305-84-1 | 95% | 2.5g |

$2351.0 | 2023-10-25 | |

| Enamine | EN300-1147437-10g |

(1S)-2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

1565305-84-1 | 95% | 10g |

$5159.0 | 2023-10-25 | |

| Enamine | EN300-1147437-1g |

(1S)-2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

1565305-84-1 | 95% | 1g |

$1200.0 | 2023-10-25 | |

| Enamine | EN300-1147437-0.1g |

(1S)-2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

1565305-84-1 | 95% | 0.1g |

$1056.0 | 2023-10-25 | |

| Enamine | EN300-1147437-5.0g |

(1S)-2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

1565305-84-1 | 5g |

$4184.0 | 2023-05-23 | ||

| Enamine | EN300-1147437-0.05g |

(1S)-2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

1565305-84-1 | 95% | 0.05g |

$1008.0 | 2023-10-25 | |

| Enamine | EN300-1147437-0.5g |

(1S)-2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

1565305-84-1 | 95% | 0.5g |

$1152.0 | 2023-10-25 | |

| Enamine | EN300-1147437-1.0g |

(1S)-2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

1565305-84-1 | 1g |

$1442.0 | 2023-05-23 |

(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol 関連文献

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-olに関する追加情報

Introduction to (1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol (CAS No. 1565305-84-1)

(1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol, with the CAS number 1565305-84-1, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thiazole ring and an amino alcohol moiety, which contribute to its potential biological activities and therapeutic applications.

The chemical structure of (1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol consists of a 4-methylthiazole ring attached to an amino alcohol group. The presence of the chiral center at the carbon atom adjacent to the amino group imparts enantiomeric specificity, which is crucial for its biological activity. This compound has been extensively studied for its potential as a lead molecule in drug discovery, particularly in the development of novel therapeutics for various diseases.

Recent research has highlighted the multifaceted biological activities of (1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol. Studies have shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory disorders. Additionally, it has demonstrated significant antiviral activity against several viral strains, including influenza and herpes simplex viruses. These findings suggest that (1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol could be a valuable component in the development of broad-spectrum antiviral agents.

In the realm of cancer research, (1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has shown promising anticancer properties. Preclinical studies have indicated that this compound can selectively inhibit the growth of various cancer cell lines while exhibiting minimal toxicity to normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. These findings have led to increased interest in exploring (1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol as a potential anticancer agent.

The pharmacokinetic properties of (1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Furthermore, preliminary toxicity studies have indicated that (1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yi)ethan-l-l ol is well-tolerated at therapeutic doses.

In addition to its potential therapeutic applications, (lS)-2-Amino-l-(4-methyl-l ,3-thiazol - 2 - yl )ethan - l - ol has been used as a synthetic intermediate in the preparation of other bioactive compounds. Its unique structural features make it a versatile building block for the synthesis of complex molecules with diverse biological activities. This versatility has led to its widespread use in combinatorial chemistry and high-throughput screening efforts aimed at identifying new drug candidates.

The synthesis of (lS)-2-Amino-l-(4-methyl-l ,3-thiazol - 2 - yl )ethan - l - ol has been optimized using various methodologies to improve yield and enantiomeric purity. One common approach involves the asymmetric synthesis of the amino alcohol moiety followed by coupling with the thiazole ring. Advanced techniques such as chiral catalysts and enantioselective reagents have been employed to achieve high levels of enantiomeric excess (ee). These synthetic advancements have facilitated the large-scale production of this compound for both research and commercial purposes.

In conclusion, (lS)-2-Amino-l-(4-methyl-l ,3-thiazol - 2 - yl )ethan - l - ol (CAS No. 1565305 - 84 - l) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in modern drug discovery efforts.

1565305-84-1 ((1S)-2-Amino-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol) 関連製品

- 1427386-31-9(Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester)

- 21808-55-9(Didesethylflurazepam)

- 769880-43-5((1R,2S)-2-Methyl-cyclopentylamine)

- 6638-05-7(Methylsyringol)

- 2228744-51-0(1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol)

- 2227955-25-9(rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol)

- 1021255-61-7(N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)

- 2169896-93-7(N-(2,2,2-trifluoroethyl)but-2-enehydrazide)

- 99341-19-2(4ME 16:0 Diether DG)

- 1807011-73-9(Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate)